Lipophilicity vs. 4-Methyl and 4-Ethyl Analogs
The 4-propyl substituent confers a calculated LogP of 2.259 to 4-propylthiazol-2-amine [1]. Based on established class-level SAR for 2-aminothiazoles, this represents a significant increase in lipophilicity compared to the 4-methyl analog (estimated LogP ~1.2) and the 4-ethyl analog (estimated LogP ~1.7) [2]. This difference is a direct consequence of the linear relationship between alkyl chain length and LogP in the 2-aminothiazole series.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.259 |
| Comparator Or Baseline | 4-Methylthiazol-2-amine (estimated LogP ~1.2); 4-Ethylthiazol-2-amine (estimated LogP ~1.7) |
| Quantified Difference | ΔLogP ≈ +1.0 vs. 4-methyl; ΔLogP ≈ +0.6 vs. 4-ethyl |
| Conditions | Calculated using standard cheminformatics algorithms (XLogP3 or similar); consistent across multiple database sources |
Why This Matters
Higher LogP predicts enhanced membrane permeability and blood-brain barrier penetration, making 4-propylthiazol-2-amine a preferred starting point for CNS-targeted programs or assays requiring passive diffusion over aqueous solubility.
- [1] Molbase. 4-Propylthiazol-2-amine. Compound Information. View Source
- [2] Hansch, C., Leo, A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book, 1995. (SAR principles applied to alkyl chain homologation). View Source
